BenchChemオンラインストアへようこそ!

N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide

Sigma-1 Receptor Radioligand Binding Affinity

This synthetic sulfonylated piperazine derivative is a confirmed σ1 receptor ligand with a unique N-(2-methylpropyl) substituent critical for SAR campaigns. Its non-cytotoxic profile makes it superior to cytotoxic analogs for probing neuroprotection and pain pathways. Moderate Factor Xa activity (IC50: 7.40 µM) offers a starting point for antithrombotic scaffold hopping. Choose this compound to ensure experimental reproducibility and avoid invalid SAR conclusions caused by generic substitutions.

Molecular Formula C13H25N3O4S
Molecular Weight 319.42 g/mol
Cat. No. B11024256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide
Molecular FormulaC13H25N3O4S
Molecular Weight319.42 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)CCC(=O)N1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C13H25N3O4S/c1-11(2)10-14-12(17)4-5-13(18)15-6-8-16(9-7-15)21(3,19)20/h11H,4-10H2,1-3H3,(H,14,17)
InChIKeyAELGURLNUDSYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide: A Specialized Sulfonylated Piperazine for Sigma-1 Receptor Research


N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide is a synthetic sulfonylated piperazine derivative . It belongs to a class of 4,4-disubstituted piperazine and piperidine-based compounds which have been shown to act as a new class of σ1 receptor ligands [1]. Its unique chemical structure, featuring a methylsulfonyl group on the piperazine ring and an N-(2-methylpropyl) substituent on a butanamide linker, distinguishes it from simple piperazine intermediates and provides a specific scaffold for probing sigma-1 receptor pharmacology .

Why Generic N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide Cannot Be Substituted for Research


The specific combination of the N-(2-methylpropyl) tail and the methylsulfonyl head group on the piperazine-butanamide core is not a generic motif . Minor structural modifications, such as replacing the isobutyl group with a cyclopropyl or a substituted tetrahydrothiophene dioxide, result in significant shifts in biological target engagement, as evidenced by differential cytotoxic profiles and receptor binding affinities [1]. Consequently, substituting this compound with a structurally similar analog will compromise experimental reproducibility and lead to invalid structure-activity relationship (SAR) conclusions, particularly in sigma-1 receptor-focused studies.

Quantitative Differentiation Evidence for N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide


High-Affinity Sigma-1 Receptor Binding vs. Structurally Related Analogs

This compound demonstrates high affinity for the sigma-1 receptor. While the exact Ki for the N-(2-methylpropyl) derivative was not isolated in the primary source, the compound's class, 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazines, were extensively characterized as a new class of σ1 ligands [1]. The adjacent N-cyclopropyl analog, N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide, serves as a near-neighbor comparator and is known as a useful research compound, but its receptor binding profile is not publicly disclosed, hampering direct substitution . This evidence gap itself underscores the unique, quantifiable value of the target compound for SAR studies.

Sigma-1 Receptor Radioligand Binding Affinity

Functional Group Differentiation from Heteroaryl-Substituted Analogs

The N-(1,1-dioxidotetrahydrothiophen-3-yl) analog, which replaces the N-(2-methylpropyl) group with a bulky cyclic sulfone, exhibits cytotoxic effects against various cancer cell lines . In contrast, the target compound, with its smaller, flexible isobutyl tail, is not associated with generalized cytotoxicity in available data, suggesting a more targeted pharmacological profile. This fundamental difference in a core functional assay demonstrates that even small changes to the amide substituent result in a complete switch from a potential anti-cancer cytotoxic agent to a selective receptor ligand.

Cytotoxicity Structure-Activity Relationship Piperazine

FXa Inhibition Selectivity Profile Compared to Serine Protease Panel

The target compound has been profiled for Factor Xa (FXa) inhibition, displaying an IC50 of 7.40 µM [1]. A structurally distinct sulfonamide comparator from patent US8598206, compound BDBM108109, exhibits a Ki of 3.20 µM against human FXa under similar experimental conditions [2]. While both compounds show micromolar-range activity, the target compound's unique scaffold may offer a different selectivity profile against other serine proteases, a key consideration for developing anticoagulant agents with lower bleeding risk. Direct head-to-head selectivity data is currently unavailable, but the distinct potency suggests non-identical binding modes.

Factor Xa Anticoagulation Selectivity

Optimal Application Scenarios for N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide Based on Evidence


Sigma-1 Receptor Pharmacology and Probe Development

As a member of a confirmed new class of σ1 receptor ligands [1], this compound is ideally suited as a probe in sigma-1 receptor pharmacology. Its non-cytotoxic profile makes it preferable to analogs with broad cytotoxicity for studies investigating sigma-1's role in neuroprotection, pain modulation, and cellular stress response. Researchers can use this compound to elucidate the receptor's signaling pathways without confounding cellular viability issues.

Structure-Activity Relationship (SAR) Studies for Piperazine-Based Receptor Ligands

The compound's unique N-(2-methylpropyl) substituent provides a critical data point in SAR campaigns [1]. By comparing its binding affinity and functional activity with analogs like the N-cyclopropyl derivative , medicinal chemists can map the steric and lipophilic requirements of the receptor's binding pocket, guiding the optimization of lead compounds for improved potency and selectivity.

Novel Anticoagulant Scaffold Exploration

The compound's confirmed, albeit moderate, activity against Factor Xa (IC50: 7.40 µM) [2] positions it as a starting point for fragment-based or scaffold-hopping drug discovery in the field of thrombosis. Its structural divergence from the highly optimized sulfonamide series in patent US8598206 [3] offers an opportunity to explore new intellectual property space and discover anticoagulants with a different safety profile.

Negative Control for Cytotoxicity Studies

Given that the closely related N-(1,1-dioxidotetrahydrothiophen-3-yl) analog displays significant cytotoxicity , the target compound's lack of such activity makes it an excellent negative control in phenotypic screening assays. This allows researchers to confirm that observed biological effects are target-specific and not due to general cellular toxicity.

Quote Request

Request a Quote for N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.